2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE
Overview
Description
2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide involves several steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various chloromethylbenzo[h]quinazolines in the presence of potassium hydroxide . This reaction forms bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer. The resulting product undergoes further reactions, including alkylation with alkyl halides, to yield the final compound .
Chemical Reactions Analysis
2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
This compound has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Studies have demonstrated its potential antibacterial activity, making it a candidate for the development of new antibiotics . Additionally, the unique structure of the compound allows for the exploration of its interactions with biological targets, which could lead to the discovery of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed antibacterial effects .
Comparison with Similar Compounds
Similar compounds to 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide include other benzo[h]quinazoline derivatives and spiro compounds. These compounds share structural similarities but may differ in their functional groups and specific biological activities. For example, 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one is a related compound that has been studied for its antibacterial properties . The unique combination of functional groups in 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide sets it apart from these similar compounds, potentially offering distinct advantages in specific applications .
Properties
IUPAC Name |
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanyl-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O2S/c1-3-31(4-2)24(33)20-35-28-30-26-23-15-9-8-14-22(23)18-29(16-10-11-17-29)25(26)27(34)32(28)19-21-12-6-5-7-13-21/h5-9,12-15H,3-4,10-11,16-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBPBDVAQGOGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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